2-{[2-(4-methoxyphenyl)-2-oxoethyl]sulfanyl}-4,6-dimethyl-N-(2-methylphenyl)pyridine-3-carboxamide
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Overview
Description
2-{[2-(4-methoxyphenyl)-2-oxoethyl]sulfanyl}-4,6-dimethyl-N-(2-methylphenyl)pyridine-3-carboxamide is a complex organic compound with potential applications in various scientific fields. This compound features a pyridine ring substituted with a carboxamide group, a methoxyphenyl group, and a sulfanyl group, making it a unique molecule with diverse chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{[2-(4-methoxyphenyl)-2-oxoethyl]sulfanyl}-4,6-dimethyl-N-(2-methylphenyl)pyridine-3-carboxamide typically involves multiple steps, including the formation of intermediate compounds. The process may start with the preparation of the pyridine ring, followed by the introduction of the carboxamide group, and finally, the attachment of the methoxyphenyl and sulfanyl groups. Specific reaction conditions, such as temperature, solvents, and catalysts, are crucial for the successful synthesis of this compound.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow reactors and automated synthesis platforms can be employed to streamline the production process.
Chemical Reactions Analysis
Types of Reactions
2-{[2-(4-methoxyphenyl)-2-oxoethyl]sulfanyl}-4,6-dimethyl-N-(2-methylphenyl)pyridine-3-carboxamide can undergo various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The carbonyl group in the methoxyphenyl moiety can be reduced to form alcohols.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles like amines for substitution reactions. Reaction conditions such as temperature, pH, and solvent choice play a significant role in determining the outcome of these reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the sulfanyl group can yield sulfoxides or sulfones, while reduction of the carbonyl group can produce alcohols.
Scientific Research Applications
2-{[2-(4-methoxyphenyl)-2-oxoethyl]sulfanyl}-4,6-dimethyl-N-(2-methylphenyl)pyridine-3-carboxamide has several scientific research applications:
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: Its unique structure allows it to interact with biological macromolecules, making it a potential candidate for drug discovery.
Medicine: It may exhibit pharmacological properties that can be explored for therapeutic applications.
Industry: Its chemical properties make it suitable for use in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-{[2-(4-methoxyphenyl)-2-oxoethyl]sulfanyl}-4,6-dimethyl-N-(2-methylphenyl)pyridine-3-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
2-(2-Methoxyphenyl)-4,4-dimethyl-2-oxazoline: An oxazoline derivative with similar structural features.
2-Methoxyphenyl isocyanate: A compound with a methoxyphenyl group that can be used in similar chemical reactions.
Uniqueness
2-{[2-(4-methoxyphenyl)-2-oxoethyl]sulfanyl}-4,6-dimethyl-N-(2-methylphenyl)pyridine-3-carboxamide is unique due to its combination of functional groups, which confer distinct chemical and biological properties. Its ability to undergo various chemical reactions and interact with biological targets makes it a versatile compound for research and industrial applications.
Properties
Molecular Formula |
C24H24N2O3S |
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Molecular Weight |
420.5 g/mol |
IUPAC Name |
2-[2-(4-methoxyphenyl)-2-oxoethyl]sulfanyl-4,6-dimethyl-N-(2-methylphenyl)pyridine-3-carboxamide |
InChI |
InChI=1S/C24H24N2O3S/c1-15-7-5-6-8-20(15)26-23(28)22-16(2)13-17(3)25-24(22)30-14-21(27)18-9-11-19(29-4)12-10-18/h5-13H,14H2,1-4H3,(H,26,28) |
InChI Key |
RNYPVJCESUONBI-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=CC=C1NC(=O)C2=C(N=C(C=C2C)C)SCC(=O)C3=CC=C(C=C3)OC |
Origin of Product |
United States |
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